6-Cyclopropyl-10-fluorobenzo[k]phenanthridine

Phototoxicity Antiproliferative activity Drug impurity profiling

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (CAS 1187966-95-5), also designated Pitavastatin Impurity 4 or PP4, is a fully aromatic benzo[k]phenanthridine derivative (C20H14FN, MW 287.33). It arises as a UVA-induced photoproduct of the HMG-CoA reductase inhibitor pitavastatin and is recognized as a prominent degradant under forced-stress conditions.

Molecular Formula C20H14FN
Molecular Weight 287.337
CAS No. 1187966-95-5
Cat. No. B565755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-10-fluorobenzo[k]phenanthridine
CAS1187966-95-5
Molecular FormulaC20H14FN
Molecular Weight287.337
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C4=C2C=CC5=C4C=CC(=C5)F
InChIInChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2
InChIKeyZZGPBPRQERIOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (CAS 1187966-95-5): Core Identity and Procurement-Relevant Profile


6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (CAS 1187966-95-5), also designated Pitavastatin Impurity 4 or PP4, is a fully aromatic benzo[k]phenanthridine derivative (C20H14FN, MW 287.33) . It arises as a UVA-induced photoproduct of the HMG-CoA reductase inhibitor pitavastatin and is recognized as a prominent degradant under forced-stress conditions [1][2]. The compound is primarily procured as a certified reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) in pitavastatin drug substance and finished product manufacturing [3].

Why Generic Pitavastatin Impurity Standards Cannot Substitute for 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (PP4)


Although multiple pitavastatin-related impurities are commercially available, 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (PP4) occupies a unique analytical and biological position that precludes substitution. Chromatographically, PP4 is the fully aromatic oxidation product of the dihydro intermediate PP3 and elutes as a distinct peak requiring resolution ≥4.0 from the pitavastatin calcium API under validated UPLC conditions [1]. Biologically, PP4 is not merely a structural marker; it is the most potent phototoxic entity among pitavastatin-derived benzophenanthridine species, exhibiting antiproliferative activity that is an order of magnitude greater than the parent drug and measurably higher than its partially saturated analog PP3 [2]. Substituting PP4 with a generic impurity standard lacking documented photobiological activity or validated chromatographic identity would compromise both the specificity of analytical methods and the interpretive value of forced-degradation and phototoxicity studies.

Quantitative Differentiation Evidence for 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (PP4) Versus Closest Analogs


Phototoxic Antiproliferative Potency: PP4 vs. Parent Pitavastatin and Dihydro Analog PP3 in Human Keratinocytes

Under identical UVA irradiation conditions in the human keratinocyte cell line NCTC-2544, PP4 demonstrated antiproliferative activity one order of magnitude greater than the parent drug pitavastatin. Among the three tested species—pitavastatin, PP3 (the 7,8-dihydro analog), and PP4 (the fully aromatic derivative)—PP4 exhibited the highest antiproliferative potency [1]. The study employed the MTT assay at 72 h post-irradiation across a range of UVA doses and compound concentrations, establishing a direct concentration- and UVA-dose-dependent reduction in cell viability [1]. This places PP4 as the most biologically consequential species within the pitavastatin photodegradation pathway.

Phototoxicity Antiproliferative activity Drug impurity profiling

Cell Death Mechanism Specificity: PP4-Induced Necrosis via Membrane Lipid Peroxidation

Flow cytometric analysis revealed that both pitavastatin and PP4 principally induced necrosis, evidenced by extensive propidium iodide-positive cell populations and a rapid depletion of cellular ATP levels. Critically, neither pitavastatin nor PP4 triggered mitochondrial depolarization or lysosomal damage, distinguishing their mechanism from classical apoptosis-mediated phototoxicity. Instead, PP4's phototoxic effect was mediated through extensive cell membrane lipid peroxidation and significant oxidation of model proteins, confirming a membrane-targeted mode of action [1]. This mechanism is distinct from that of other phototoxic drug degradants that act via mitochondrial pathways or reactive oxygen species (ROS)-driven apoptosis.

Necrosis Lipid peroxidation Mechanism of action

Chromatographic Identity and Prominence as a Forced-Degradation Product

In a validated stability-indicating UPLC method developed per ICH guidelines, impurity-4 (PP4) was identified as the prominent degradant under acid and base hydrolytic stress conditions. The method achieved chromatographic resolution greater than 4.0 between the pitavastatin calcium API peak and each of four potential impurities, with a correlation coefficient (r) exceeding 0.998 across the linear range [1]. The detection limit for impurities was 0.006% relative to a test concentration of 0.10 mg/mL (2 µL injection volume), enabling sensitive trace-level quantification [1]. Mass balance across stressed samples was maintained at approximately 99.5%, confirming that PP4 is a quantitatively significant degradation product rather than a minor side-product [1].

Stability-indicating method Forced degradation UPLC impurity profiling

Structural Basis for Enhanced Phototoxicity: Full Aromaticity vs. 7,8-Dihydro Saturation (PP4 vs. PP3)

PP4 and PP3 differ only in the saturation state of the benzo[k]phenanthridine core: PP4 is the fully aromatic derivative (C20H14FN, MW 287.33), while PP3 bears a saturated 7,8-dihydro moiety (C20H16FN, MW 289.35) . Under identical phototoxicity testing conditions in NCTC-2544 keratinocytes, PP4 consistently exhibited higher antiproliferative activity than PP3, establishing that full aromaticity of the benzo[k]phenanthridine ring system enhances phototoxic potency [1]. This structure-activity relationship is consistent with the known photophysics of extended π-conjugated aromatic systems, where increased conjugation facilitates more efficient photon absorption and intersystem crossing to reactive excited states capable of initiating membrane lipid peroxidation.

Structure-activity relationship Aromaticity Photosensitization

Regulatory Alignment and Comprehensive Characterization Package for ANDA/NDA Submissions

PP4 reference standards from established vendors are supplied with characterization data compliant with regulatory guidelines from USP, EMA, JP, and BP, and are accompanied by comprehensive Structure Elucidation Reports (SER) [1]. Typical characterization packages include HPLC purity data (≥95% to >99% depending on vendor), ¹H NMR, ¹³C NMR, mass spectrometry, and residual solvent analysis, with some suppliers offering quantitative NMR (qNMR) for direct purity assignment [2]. This level of documentation is specifically designed to support analytical method development, method validation (AMV), and quality control (QC) applications within Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for pitavastatin-containing products [1].

Regulatory compliance Reference standard ANDA submission

High-Value Application Scenarios for 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine (PP4) Based on Quantitative Evidence


Stability-Indicating Method Development and Validation for Pitavastatin Calcium ANDA Submissions

PP4 is the prominent hydrolytic degradant of pitavastatin calcium under acid and base stress conditions, with validated UPLC resolution >4.0 from the API peak and detection sensitivity down to 0.006% w/w [1]. Its inclusion as a system suitability marker in stability-indicating methods is essential for demonstrating method specificity per ICH Q2(R1). The availability of PP4 as a characterized reference standard with comprehensive SER and compendial alignment (USP, EP, JP) directly supports ANDA and DMF submissions by enabling accurate impurity quantification, mass balance verification, and degradation pathway elucidation [2].

Phototoxicity Risk Assessment and Photostability Studies for Pitavastatin-Containing Drug Products

PP4 is the most potent phototoxic entity in the pitavastatin degradation pathway, exhibiting GI50 values approximately one order of magnitude lower than the parent drug and higher antiproliferative activity than its dihydro analog PP3 [1]. The compound induces necrosis via a membrane-targeted lipid peroxidation mechanism, distinct from mitochondrial or lysosomal pathways [1]. Authenticated PP4 reference material is therefore indispensable for quantitative phototoxicity risk assessment, ICH Q1B photostability testing, and establishing scientifically justified specification limits for this photodegradant in finished drug products.

Differentiation of Co-Eluting Impurities in Pitavastatin Calcium API Batch Release Testing

PP4 (fully aromatic, C20H14FN, MW 287.33) differs from the structurally similar dihydro impurity PP3 (C20H16FN, MW 289.35) by only 2 mass units and the loss of one double bond [1][2]. Despite this subtle difference, PP4 is the more biologically potent species . Procurement of high-purity PP4 reference standard with unambiguous structural confirmation (¹H NMR, ¹³C NMR, HRMS) enables definitive chromatographic peak assignment and prevents misidentification of PP3 as PP4 during batch release testing—a critical distinction given their differential toxicological significance.

Photosensitizer Research and Membrane-Targeted Photodynamic Agent Development

The benzo[k]phenanthridine-like photoproducts of pitavastatin, particularly the fully aromatic PP4, have been identified as compounds with high potential as photosensitizers due to their efficient membrane-targeted phototoxic mechanism [1]. PP4's ability to induce extensive membrane lipid peroxidation and protein oxidation under UVA irradiation, without engaging mitochondrial depolarization or lysosomal damage pathways, suggests utility as a model compound for investigating membrane-targeted photodynamic therapy strategies and for screening new chemical entities with similar mechanism-of-action profiles [1].

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